Ethyl 2,6-dihydroxy-4-methylnicotinate

Vue d'ensemble

Description

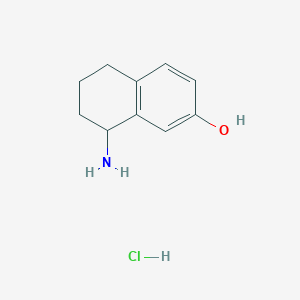

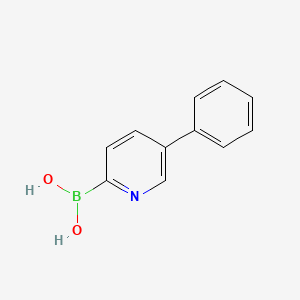

Le 2,6-dihydroxy-4-méthylnicotinate d'éthyle est un composé organique de formule moléculaire C9H11NO4. Il s'agit d'un dérivé de l'acide nicotinique, caractérisé par la présence de deux groupes hydroxyle et d'un groupe méthyle sur le cycle pyridine, ainsi que d'un groupe ester éthylique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,6-dihydroxy-4-méthylnicotinate d'éthyle implique généralement l'estérification de l'acide 2,6-dihydroxy-4-méthylnicotinique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer la conversion complète de l'acide en ester.

Méthodes de production industrielle

À l'échelle industrielle, la production de 2,6-dihydroxy-4-méthylnicotinate d'éthyle peut être réalisée par un processus d'estérification similaire, mais avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut impliquer l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,6-dihydroxy-4-méthylnicotinate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe ester peut être réduit en alcool correspondant.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) en présence de nucléophiles appropriés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres dérivés réduits.

Substitution : Divers nicotinates substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le 2,6-dihydroxy-4-méthylnicotinate d'éthyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Il peut être utilisé dans des études liées à l'inhibition enzymatique et à la liaison des récepteurs.

Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 2,6-dihydroxy-4-méthylnicotinate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes hydroxyle et le groupe fonctionnel ester jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut inhiber certaines enzymes en formant des complexes stables, modulant ainsi les voies biochimiques.

Mécanisme D'action

The mechanism of action of Ethyl 2,6-dihydroxy-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the ester functional group play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2,4-Dihydroxy-6-méthylnicotinate d'éthyle

- Nicotinate de méthyle

- Dérivés de thiazole

Unicité

Le 2,6-dihydroxy-4-méthylnicotinate d'éthyle est unique en raison du positionnement spécifique de ses groupes hydroxyle et méthyle sur le cycle pyridine, ce qui peut influencer sa réactivité et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour la recherche et les applications ciblées.

Propriétés

IUPAC Name |

ethyl 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-5(2)4-6(11)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOOCSFQISHBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972407 | |

| Record name | Ethyl 2,6-dihydroxy-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56951-00-9 | |

| Record name | NSC22593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,6-dihydroxy-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)

![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)